molecular formula C10H15NO2S B12079275 [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene

Cat. No.: B12079275
M. Wt: 213.30 g/mol
InChI Key: HSFIOAZZWNYPJD-UHFFFAOYSA-N
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Description

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is a substituted benzene derivative featuring a sulfonimidoyl group (S-methylsulfonimidoyl) attached via a two-carbon ethoxy linker. The sulfonimidoyl moiety (R–S(=NH)–O–) distinguishes it from sulfonyl (R–S(=O)₂–) or sulfinyl (R–S(=O)–) analogs, imparting unique electronic and steric properties. This compound is hypothesized to exhibit enhanced hydrogen-bonding capacity and stereochemical complexity compared to sulfonyl derivatives due to the presence of the imino (NH) group.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

imino-methyl-oxo-(2-phenylmethoxyethyl)-λ6-sulfane

InChI

InChI=1S/C10H15NO2S/c1-14(11,12)8-7-13-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

HSFIOAZZWNYPJD-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-(S-methylsulfonimidoyl)ethanol under acidic conditions . The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene and related compounds:

Compound Name Functional Group Molecular Formula Molecular Weight Key Structural Features References
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene S-Methylsulfonimidoyl (S(=NH)–O–) C₁₀H₁₅NO₂S 229.30 g/mol* –CH₂–O–CH₂–CH₂–S(=NH)–O–CH₃ N/A
[[2-(2-Chloroethoxy)ethoxy]methyl]benzene Chloroethoxy (–O–CH₂–CH₂–Cl) C₁₁H₁₅ClO₂ 214.69 g/mol –CH₂–O–CH₂–CH₂–O–CH₂–CH₂–Cl
1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]-4-methylbenzene Sulfonyl (–SO₂–) with polyether chain C₁₆H₂₆O₆S 346.44 g/mol –SO₂–CH₂–CH₂–(O–CH₂–CH₂)₃–O–CH₃
Dexlansoprazole () Sulfinyl (–S(=O)–) C₁₆H₁₄F₃N₃O₂S 369.36 g/mol –S(=O)–CH₂– pyridinyl-benzimidazole core

*Calculated based on molecular formula.

Key Observations:
  • Sulfonimidoyl vs. This may enhance interactions with biological targets compared to sulfonyl analogs like the compound in .
  • Reactivity : The chloro substituent in confers electrophilicity, whereas the sulfonimidoyl group may participate in nucleophilic or acid-base interactions due to the NH moiety.

Biological Activity

[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene, a compound with potential biological significance, is being investigated for its various biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

  • Chemical Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 227.28 g/mol

The synthesis of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene typically involves the reaction of appropriate precursors under controlled conditions to yield the desired sulfonimidoyl derivative. The specific synthetic route may vary, but it generally includes steps such as sulfonamidation followed by etherification.

Antimicrobial Properties

Research indicates that [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene exhibits antimicrobial activity against various bacterial strains. A study measuring the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria reported promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have demonstrated that [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene has anticancer properties . It was tested on several cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720
A54925

The compound's mechanism of action in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation, although further research is needed to elucidate the precise pathways involved.

The biological activity of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial growth and cancer cell survival. The sulfonimidoyl group may enhance binding affinity to these targets, leading to significant biological effects.

Case Studies

  • Antimicrobial Efficacy Study : A recent publication evaluated the effectiveness of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
  • Cancer Cell Line Analysis : In a study involving various cancer cell lines, [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Q & A

What are the established synthetic protocols for [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene, and how do starting material variations influence yield and purity?

Level: Advanced
Methodological Answer:
The synthesis involves sequential alkylation and sulfonimidoyl group introduction. Key steps include:

  • Stepwise alkylation : Use tert-butyl carbamate derivatives with ethoxy chains (e.g., tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate) as starting materials .
  • Sulfonimidoylation : React with methylsulfonimidoyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Variation Impact : Longer ethoxy chains (e.g., tetraethylene glycol derivatives) may reduce reaction efficiency due to steric hindrance, requiring extended reaction times (12–24 hrs) .
  • Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry (1.2–1.5 eq. of sulfonimidoyl reagent) .

How can LC-MS and HPLC be systematically employed to confirm the structure and purity of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene?

Level: Basic
Methodological Answer:

  • LC-MS Analysis :
    • Use electrospray ionization (ESI+) to detect the molecular ion ([M+H]⁺) at m/z 1011–1055, depending on substituents .
    • Compare isotopic patterns with theoretical distributions to confirm sulfur content.
  • HPLC Purity Assessment :
    • Apply C18 columns with SQD-FA05 conditions (0.1% formic acid in water/acetonitrile gradient).
    • Target retention times: 0.81–1.01 minutes; deviations >5% indicate impurities .

What experimental approaches are recommended to resolve discrepancies between theoretical and observed molecular weights in sulfonimidoyl-containing compounds?

Level: Advanced
Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 1011.45 for C₄₈H₆₃F₆N₆O₈S⁺) to distinguish from isobaric species .
  • Isotopic Pattern Analysis : Sulfur (²⁴S) and fluorine (¹⁹F) isotopes help validate molecular composition.
  • Stoichiometric Verification : Re-examine reaction steps (e.g., incomplete sulfonimidoylation) via ¹H NMR integration of methylsulfonimidoyl protons (δ 2.8–3.2 ppm) .

What strategies resolve contradictions between LCMS and HPLC data when analyzing sulfonimidoyl-containing compounds?

Level: Advanced
Methodological Answer:

  • Multi-Method Cross-Validation :
    • Combine LCMS (for mass confirmation) with ¹⁹F NMR (if fluorinated substituents are present) to assess purity .
    • Use preparative HPLC to isolate conflicting fractions for further characterization.
  • Column Variation : Switch to phenyl-hexyl columns to resolve co-eluting impurities with similar hydrophobicity .

How does the electronic nature of substituents on the benzene ring influence the reactivity of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at the para position enhance ethoxy chain reactivity by polarizing the C–O bond.
  • Experimental Validation :
    • Synthesize derivatives with EWGs (e.g., 2,3-difluoro substituents) and compare reaction rates with DFT-calculated activation energies .
    • Monitor SN2 displacement using thiocyanate nucleophiles and track kinetics via UV-Vis .

What are the methodological challenges in achieving enantiomeric purity when synthesizing chiral derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Chiral Induction : Use enantiopure binaphthyl phosphate salts (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate) during sulfonimidoylation to induce asymmetry .
  • Purification :
    • Perform chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and heptane/ethanol gradients.
    • Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

How can computational methods (e.g., DFT) predict the stability and reactivity of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene derivatives?

Level: Advanced
Methodological Answer:

  • DFT Workflow :
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Reactivity Prediction :
    • Simulate transition states for sulfonimidoyl group reactions (e.g., oxidation to sulfoxides).
    • Compare with experimental IR and Raman spectra for validation .

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